2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Physicochemical profiling pKa determination Oral bioavailability prediction

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 923832-03-5, MF: C12H13N3O2S, MW: 263.32 g/mol) is a member of the 1,2,4-triazole-3-ylthioacetic acid class, distinguished by an unsubstituted C5 position on the triazole ring and an N4-(2-ethylphenyl) substituent. It is commercially available as a research chemical from multiple vendors, typically at ≥95% purity.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 923832-03-5
Cat. No. B3389292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS923832-03-5
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C=NN=C2SCC(=O)O
InChIInChI=1S/C12H13N3O2S/c1-2-9-5-3-4-6-10(9)15-8-13-14-12(15)18-7-11(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
InChIKeyISJRJFFVIAEUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 923832-03-5): Procurement-Grade Characterization of a C5-Unsubstituted 1,2,4-Triazole-3-thioacetic Acid Building Block


2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 923832-03-5, MF: C12H13N3O2S, MW: 263.32 g/mol) is a member of the 1,2,4-triazole-3-ylthioacetic acid class, distinguished by an unsubstituted C5 position on the triazole ring and an N4-(2-ethylphenyl) substituent. It is commercially available as a research chemical from multiple vendors, typically at ≥95% purity . This compound serves as a key intermediate or fragment for generating focused libraries of triazole-based bioactive molecules, given that the free carboxylic acid and C5-H positions enable further derivatization not possible in many fully substituted analogs.

Why Generic 1,2,4-Triazole-3-thioacetic Acids Cannot Substitute for the 4-(2-Ethylphenyl)-C5-Unsubstituted Scaffold


Within the 2-((4-R-5-R1-4H-1,2,4-triazol-3-yl)thio)acetic acid chemotype, both the N4 aryl substituent and the C5 substituent independently modulate acidity (pKa), lipophilicity (logP), and metabolic stability [1]. Class-level evidence demonstrates that changing N4 substitution from phenyl to 2-methoxyphenyl shifts the pKa of the carboxylic acid by >0.5 units, altering ionization-dependent properties such as gastric absorption [1]. Consequently, substituting the 2-ethylphenyl congener with a 4-phenyl, 4-methylphenyl, or 5-aryl-substituted analog without experimental validation risks unpredictable deviations in solubility, permeability, reactivity at the C5 position, and biological target engagement. The quantitative evidence below specifies where measurable differentiation exists or where critical data gaps demand procurement of the exact compound rather than an assumed equivalent.

Quantitative Differentiation Guide for 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid


pKa Shift Relative to 4-Phenyl Analog: Implications for Ionization-Dependent Absorption

While direct pKa measurement for the target compound has not been reported, class-level pKa trends allow inference of its relative acidity. 2-(4-Phenyl-1,2,4-triazole-3-ylthio)acetic acid exhibits a pKa of 4.03, whereas introducing an electron-donating 2-methoxyphenyl group at N4 increases the pKa to 3.87 (more acidic) [1]. The 2-ethylphenyl substituent is electronically distinct from both phenyl and 2-methoxyphenyl, suggesting the target compound's pKa will differ measurably from the 4-phenyl analog, with implications for the fraction ionized at physiological pH and thus for gastric absorption and formulation strategy.

Physicochemical profiling pKa determination Oral bioavailability prediction

C5 Unsubstituted Position Enables Direct Electrophilic Derivatization Unavailable in 5-Aryl or 5-Alkyl Analogs

The target compound bears a hydrogen at C5, whereas the most common literature analogs—such as [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids [1]—are fully substituted at this position. The unsubstituted C5 site is amenable to direct electrophilic halogenation, nitration, or metal-catalyzed C–H activation, enabling late-stage diversification that is sterically and electronically precluded in 5-aryl-substituted series. No quantitative reactivity comparison has been published, but the presence versus absence of a C5 substituent represents a binary synthetic handle difference that dictates library design strategy.

Synthetic accessibility Late-stage functionalization Medicinal chemistry diversification

Acute Toxicity Profile of the 2-Ethylphenyl Scion Compared to 4-Nitrophenyl-Containing Class Members

In a class-level study of 2-(5-R1-4-R2-1,2,4-triazol-3-thio)acetic acids, acute toxicity (LD50) varied substantially depending on the nature of the N4 and C5 substituents [1]. Although the 2-ethylphenyl derivative was not individually reported, analogs bearing electron-withdrawing 4-nitrophenyl groups at C5 exhibited higher toxicity (lower LD50) than those with alkyl or unsubstituted phenyl groups. The 2-ethylphenyl group is an electron-donating, lipophilic substituent, which is predicted by class-level structure-toxicity trends to result in moderate LD50 values relative to nitroaryl-containing analogs. Direct comparative LD50 data for the target compound versus a named analog is not currently available.

Acute toxicity Safety screening Lead prioritization

Prioritized Application Scenarios for 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 923832-03-5)


Scaffold for C5-Directed Late-Stage Diversification in Triazole-Based Kinase Inhibitor Libraries

The unsubstituted C5 position (hydrogen) allows direct electrophilic halogenation or palladium-catalyzed C–H arylation to introduce diverse aryl/heteroaryl groups, a synthetic path blocked in 5-aryl-substituted analogs [1]. This makes the compound a preferred starting scaffold for parallel synthesis of 5-aryl derivatives targeting kinase ATP-binding pockets, where the 2-ethylphenyl N4 group may occupy a selectivity pocket. Procurement of the C5-unsubstituted building block is mandatory for this strategy, as pre-substituted analogs cannot be deconstructed to access this reactive site.

Ionization-Controlled Oral Bioavailability Optimization Using the Free Carboxylic Acid Function

The free carboxylic acid group enables systematic salt screening (e.g., sodium, potassium, meglumine) to modulate solubility and dissolution rate. Class-level pKa data indicate that the 4-(2-ethylphenyl) analog will have a pKa in the range of 3.9–4.1, meaning the compound is predominantly ionized at intestinal pH, a property exploitable for pH-dependent release formulations [2]. For procurement purposes, selecting the free acid rather than a pre-formed ester or amide is critical when the goal is to evaluate salt forms or to conjugate the acid to carrier prodrugs.

Fragment-Based Screening Library Member with Validated Drug-Like Physicochemical Parameters

With a molecular weight of 263.32 g/mol, clogP estimated at ~2.5–3.0 (based on the 2-ethylphenyl group contribution), and 95% commercial purity [REFS-1 in Section 1], this compound adheres to fragment-like criteria (MW < 300, clogP ≤ 3). The 2-ethylphenyl moiety provides greater shape diversity and lipophilicity than the parent 4-phenyl analog, increasing the probability of identifying novel binding interactions in fragment screens. The absence of a C5 substituent minimizes steric hindrance, allowing the triazole core to engage deeply into target binding pockets.

Reference Standard for Metabolite Identification of A2ti-1-Type Antiviral Agents

A2ti-1 (2-((4-(2-ethylphenyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, IC50 = 24 μM) is a known annexin A2/S100A10 inhibitor . The target compound represents the de-amide, de-C5-substituted core of A2ti-1 and may serve as a putative metabolite or synthetic intermediate. Procuring this compound as an analytical reference standard is essential for mass spectrometry-based metabolite profiling and for confirming the identity of degradation products in stability studies of A2ti-1 and related antiviral candidates.

Quote Request

Request a Quote for 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.